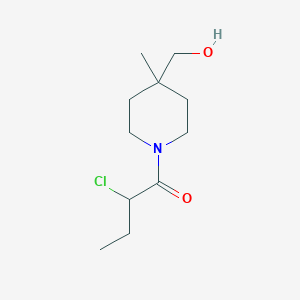
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions.Applications De Recherche Scientifique
Gas Separations and Ionic Liquid Membranes
- The study by Scovazzo (2009) discusses the performance of supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, emphasizing the potential upper limits and benchmarks for SILM performance. This research is pivotal for guiding future efforts in developing new room temperature ionic liquids (RTILs) and SILMs for efficient gas separation processes [Scovazzo, 2009].
Sorption of Herbicides to Soil and Organic Matter
- Werner et al. (2012) review experiments on the sorption of phenoxy herbicides, including 2,4-D, to soil and organic matter, providing a comprehensive understanding of the factors influencing herbicide sorption. This is crucial for environmental management and the mitigation of herbicide impact on ecosystems [Werner, Garratt, & Pigott, 2012].
Decomposition of Organic Pollutants
- Research by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor, offering insights into the application of radio frequency (RF) plasma technology for environmental remediation and the breakdown of pollutants [Hsieh, Tsai, Chang, & Tsao, 2011].
Wastewater Treatment from Pesticide Production
- A study by Goodwin et al. (2018) reviews treatment options for wastewater generated by the pesticide industry, emphasizing the importance of removing toxic pollutants to prevent environmental contamination. This research highlights the effectiveness of biological processes and activated carbon in treating pesticide-rich wastewaters [Goodwin, Carra, Campo, & Soares, 2018].
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level, often to bring about a biochemical or physiological effect.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-9(12)10(15)13-6-4-11(2,8-14)5-7-13/h9,14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVAJWMZYJBTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)
![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)
![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1477238.png)
![3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477239.png)
![2-(Methylamino)-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477240.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477241.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B1477242.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one](/img/structure/B1477243.png)
![7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477244.png)
![5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477245.png)
![9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477248.png)


